Tienotiofene

Thienothiophenes are a class of polycyclic aromatic hetero compounds derived from the fusion of thiophene rings, characterized by their unique electronic and optical properties. These molecules typically consist of two or more fused thiophene rings, which can vary in structure and arrangement. Thienothiophenes find applications across various fields due to their distinctive structural features.

In organic electronics, thienothiophenes are widely used as building blocks for the synthesis of conjugated polymers and small molecules with improved performance characteristics. They exhibit excellent stability, high electron mobility, and tunable optical properties, making them highly desirable in the development of next-generation optoelectronic devices such as solar cells and organic light-emitting diodes (OLEDs).

Furthermore, thienothiophenes play a crucial role in pharmaceutical research due to their potential as drug precursors. The rigid planar structure and conjugated nature of these molecules contribute to favorable pharmacological properties. Additionally, they are being explored for their use in antimicrobial and antitumor applications.

Overall, the versatile structural design of thienothiophenes provides a rich platform for innovation in both materials science and biomedicine, making them indispensable tools for researchers seeking new functional materials with tailored properties.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

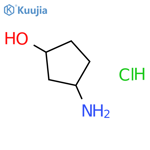

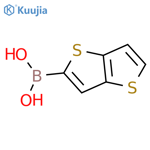

Thieno[3,2-b]thiophene-2-boronic Acid | 160032-40-6 | C6H5BO2S2 |

|

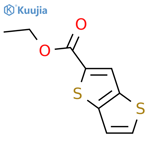

ethyl thieno3,2-bthiophene-2-carboxylate | 201004-08-2 | C9H8O2S2 |

|

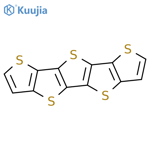

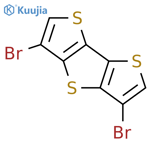

Thieno[2',3':4,5]thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene | 124796-79-8 | C12H4S5 |

|

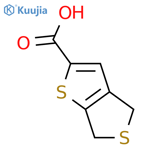

4,6-Dihydro-thieno3,4-bthiophene-2-carboxylic Acid | 7712-05-2 | C7H6O2S2 |

|

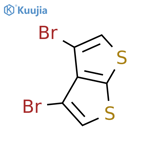

3,5-Dibromodithieno3,2-b:2',3'-dthiophene | 502764-54-7 | C8H2Br2S3 |

|

3,4-Dibromothieno2,3-bthiophene | 53255-78-0 | C6H2Br2S2 |

|

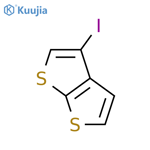

3-iodothieno[2,3-b]thiophene | 53020-11-4 | C6H3IS2 |

|

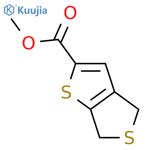

Methyl 4,6-Dihydrothieno3,4-bthiophene-2-carboxylate | 7767-60-4 | C8H8O2S2 |

|

2-chloro-Thieno[3,2-b]thiophene | 39076-89-6 | C6H3ClS2 |

|

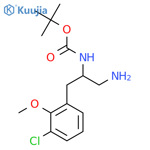

4,4,5,5-Tetramethyl-2-(thieno3,2-bthiophen-2-yl)-1,3,2-dioxaborolane | 1004784-50-2 | C12H15BO2S2 |

Letteratura correlata

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

Fornitori consigliati

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati